

Application Notes and Protocols: Isopropyl 3-Aminobenzoate as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: *Isopropyl 3-aminobenzoate*

Cat. No.: *B183034*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.^[1] Its chemical structure, featuring a benzene ring with an amino group and an isopropyl ester moiety, provides reactive sites for various chemical modifications, making it a versatile intermediate for the synthesis of more complex bioactive molecules.^[1] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of **isopropyl 3-aminobenzoate** in pharmaceutical research and development.

Physicochemical Properties and Data

Understanding the physical and chemical properties of **isopropyl 3-aminobenzoate** is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Data of **Isopropyl 3-aminobenzoate**

Property	Value	Reference
IUPAC Name	propan-2-yl 3-aminobenzoate	--INVALID-LINK--
CAS Number	35005-25-5	[2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	--INVALID-LINK--
Molecular Weight	179.22 g/mol	--INVALID-LINK--
Appearance	White to light yellow powder/crystal	--INVALID-LINK--
Solubility	Soluble in common organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water.	[1]

Synthesis of Isopropyl 3-aminobenzoate

The most common method for synthesizing **isopropyl 3-aminobenzoate** is through the Fischer esterification of 3-aminobenzoic acid with isopropanol, catalyzed by a strong acid.[1] An alternative, higher-yield method has also been documented.[1]

Experimental Protocol: Fischer Esterification

This protocol is adapted from a similar procedure for the synthesis of isopropyl 4-aminobenzoate.[3]

Materials:

- 3-Aminobenzoic acid
- Isopropanol (2-propanol)
- Concentrated sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Ethyl acetate

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Beakers, graduated cylinders, and other standard laboratory glassware
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

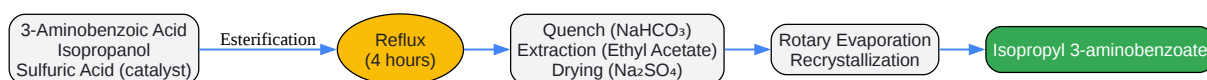
- In a 100 mL round-bottomed flask, add 1.0 g of 3-aminobenzoic acid.
- Add 20 mL of isopropanol to the flask.
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.
- Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **isopropyl 3-aminobenzoate**.

Table 2: Synthesis Parameters for Isopropyl Aminobenzoates

Intermedi ate	Synthesis Method	Starting Materials	Catalyst	Reaction Condition s	Yield	Referenc e
Isopropyl 3- aminobenz oate	Esterificati on	3- aminobenz oic acid, Isopropano l	Sulfuric acid	Reflux	Not specified	[1]
Isopropyl 3- aminobenz oate	Alternative Route	Isopropyl alcohol, 3- nitro-N-(2- pyridinyl)be nzamide	Dodecacar bonyl- triangulo- trirutheniu m	140°C, 24h, sealed tube	~81%	[1]
Isopropyl 4- aminobenz oate	Esterificati on	4- aminobenz oic acid, Isopropano l	Sulfuric acid	Reflux, 4h	79%	[3]
Isopropyl 4- aminobenz oate	Esterificati on	4- aminobenz oic acid, Isopropano l	Thionyl chloride	Reflux, 18h	Quantitativ e	[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **isopropyl 3-aminobenzoate**.

Application as a Pharmaceutical Intermediate: Synthesis of Trimebutine

While direct synthesis routes for commercial drugs using **isopropyl 3-aminobenzoate** are not readily available in public literature, its structural motifs are present in various active pharmaceutical ingredients. One such example is Trimebutine, a spasmolytic agent used for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders.[5][6] The synthesis of Trimebutine involves the esterification of 3,4,5-trimethoxybenzoic acid with an amino alcohol derivative. A plausible synthetic route could involve intermediates derived from aminobenzoic acids.

Hypothetical Synthetic Scheme and Protocol for Trimebutine

The following protocol is based on a patented method for Trimebutine synthesis.[7][8]

Materials:

- 2-(dimethylamino)-2-phenyl butanol
- 3,4,5-trimethoxybenzoic acid
- Sulfuric acid (catalyst)
- Toluene
- Standard laboratory glassware for reflux and crystallization

Procedure:

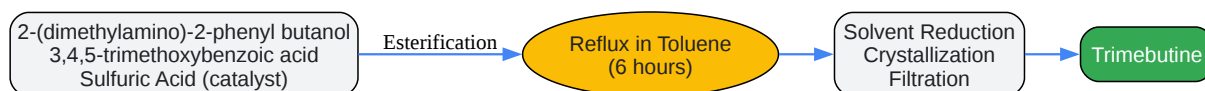
- In a 500 mL four-necked flask, add 17.3 g of 2-(dimethylamino)-2-phenyl butanol, 21 g of 3,4,5-trimethoxybenzoic acid, and 200 mL of toluene.

- Add 0.5 g of concentrated sulfuric acid as a catalyst.
- Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus. The reaction is carried out for 6 hours.
- After the reaction is complete, cool the mixture to 50 ± 2 °C.
- Reduce the volume of toluene to approximately 50 mL by distillation under reduced pressure.
- Cool the remaining solution to 10 ± 2 °C and stir for 2 hours to induce crystallization.
- Filter the resulting solid and dry to obtain Trimebutine.

Table 3: Reaction Parameters for Trimebutine Synthesis

Product	Starting Materials	Catalyst	Solvent	Reaction Conditions	Yield	Purity	Reference
Trimebutine	2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid	Sulfuric acid	Toluene	Reflux, 6h	90%	>99% (HPLC)	[7][8]
Trimebutine maleate	Trimebutine, Maleic acid	-	Isopropanol	40°C, 3.5h then reflux	91%	99.9%	[9]

Trimebutine Synthesis Diagram



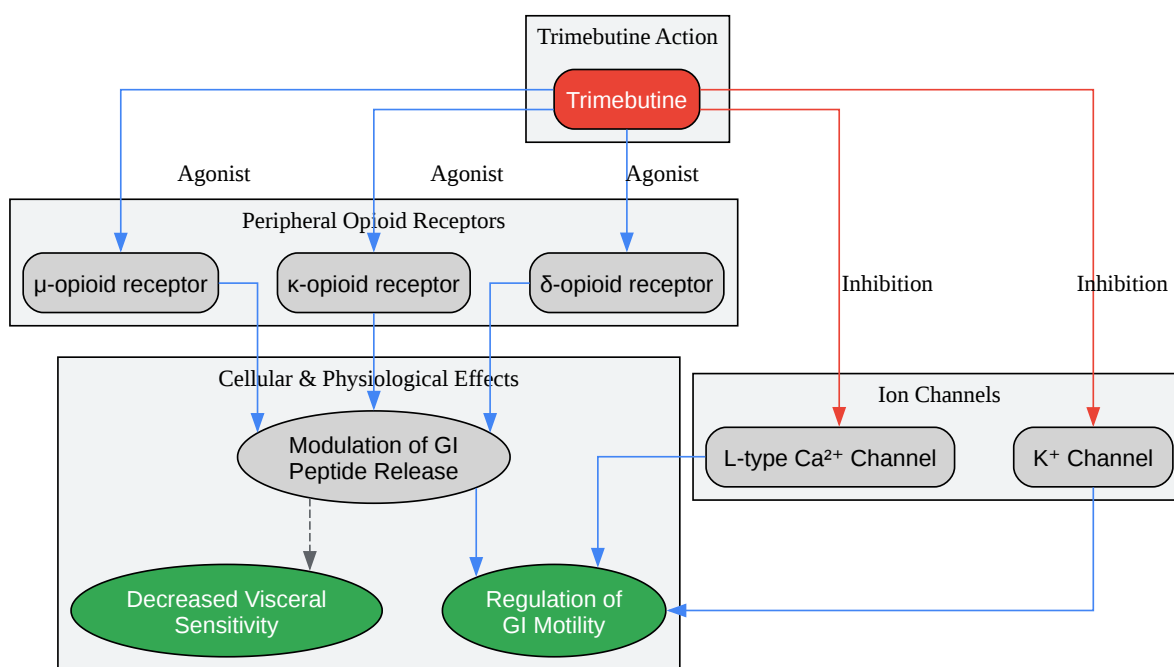
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Caption: Synthetic pathway for Trimebutine.

Signaling Pathways of Derived Pharmaceuticals

Trimebutine Mechanism of Action

Trimebutine exerts its effects on the gastrointestinal tract through a multi-target mechanism. Its primary actions are mediated by its agonist effects on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[5][6] This interaction modulates the release of gastrointestinal peptides like motilin, vasoactive intestinal peptide, gastrin, and glucagon.[5][6] Furthermore, Trimebutine regulates ion channels, including L-type calcium channels and potassium channels, in gastrointestinal smooth muscle cells, thereby modulating gut motility.[10][11]

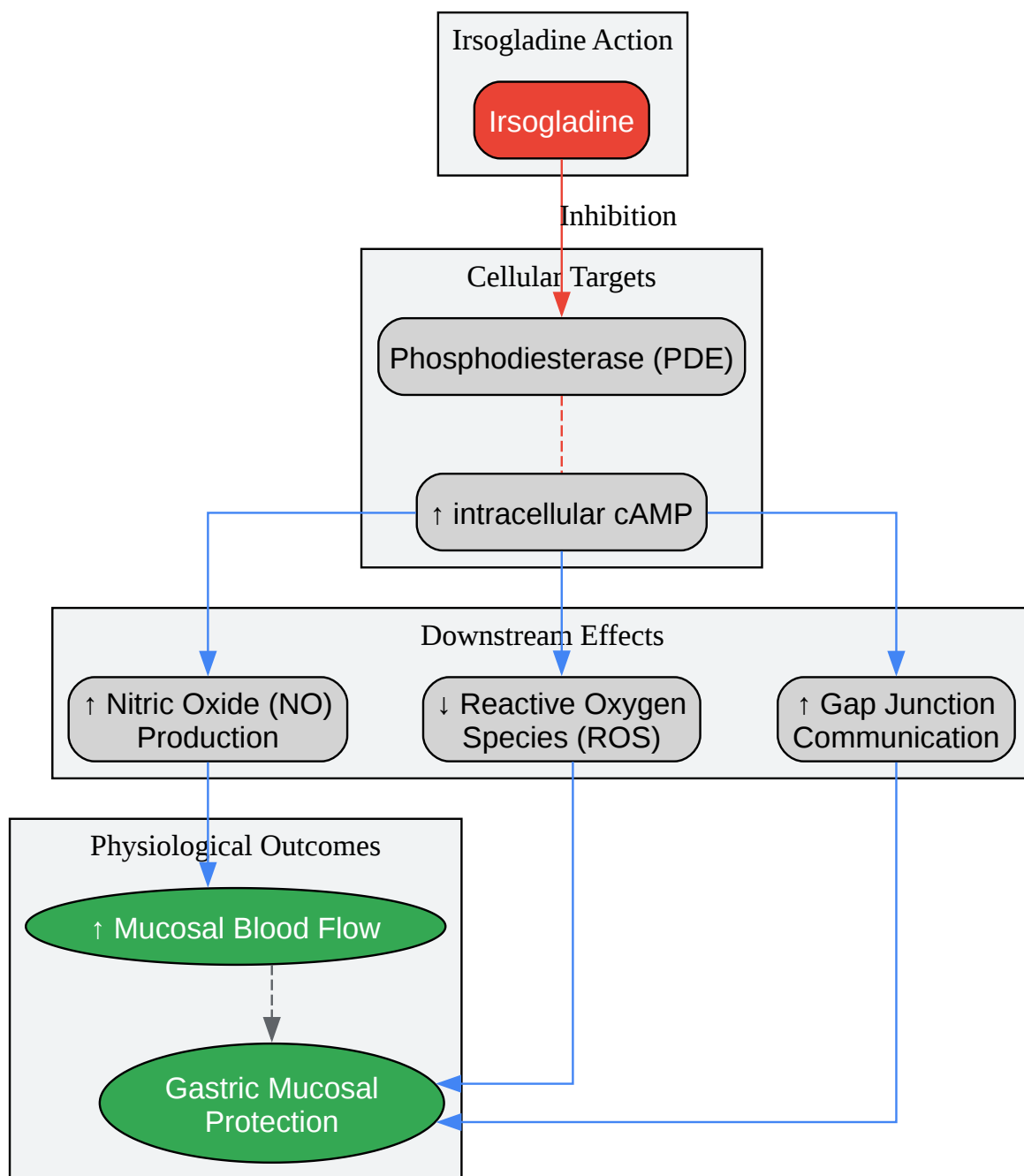


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Caption: Signaling pathway of Trimebutine.

Irsogladine Mechanism of Action

Irsogladine is a mucosal protective agent used for treating peptic ulcers and gastritis. Its mechanism of action is distinct from that of antisecretory drugs. Irsogladine increases intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels by non-selectively inhibiting phosphodiesterase (PDE) isozymes.^{[12][13]} This leads to various downstream effects, including the facilitation of gap junctional intercellular communication, enhancement of mucosal blood flow through nitric oxide (NO) production, and suppression of reactive oxygen species.^{[12][14]}



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Caption: Signaling pathway of Irsogladine.

Conclusion

Isopropyl 3-aminobenzoate is a key pharmaceutical intermediate with significant potential in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel therapeutic agents. The examples of Trimebutine and Irsogladine illustrate how aminobenzoate-related structures are incorporated into clinically relevant drugs and highlight the diverse pharmacological targets that can be accessed through synthetic modifications of this versatile building block.

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